

Technical Support Center: Optimizing Pseudo-Reference Tissue Models for [11C]GSK931145

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK931145

Cat. No.: B15619026

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the pseudo-reference tissue model (PRTM) for the PET ligand [11C]GSK931145.

Frequently Asked Questions (FAQs)

Q1: Why is a pseudo-reference tissue model (PRTM) necessary for [11C]GSK931145 PET studies?

A1: A PRTM is required for [11C]GSK931145 because a true reference region, a brain area devoid of the Glycine Transporter Type 1 (GlyT1), has not been identified. Homologous competition studies in primates have shown that there is no viable reference region for this tracer.^{[1][2][3]} The PRTM approach allows for the quantification of [11C]GSK931145 binding by using a region with low but non-negligible specific binding as a "pseudo-reference," and then correcting for this specific binding component.

Q2: What are the main advantages of using a PRTM for [11C]GSK931145 analysis?

A2: The primary advantage of using a PRTM for [11C]GSK931145 is the improved test-retest reproducibility of the binding potential (BPND) estimates compared to other models like the two-tissue compartmental model (2TCM). Studies have shown that the variability of BPND is significantly lower when using a PRTM (16-23%) compared to the variability of the total distribution volume (VT) from a 2TCM (29-38%).^{[1][3][4]} This increased reproducibility is crucial for longitudinal studies and for detecting subtle changes in GlyT1 availability.

Q3: Which brain regions are typically considered for the pseudo-reference region for [11C]**GSK931145**?

A3: While the literature does not definitively recommend a single pseudo-reference region, areas with the lowest binding are potential candidates. For [11C]**GSK931145**, the highest uptake is observed in the midbrain, thalamus, and cerebellum.^{[1][2][3]} Therefore, cortical regions, which generally show lower uptake, could be considered for the pseudo-reference region. The selection should be guided by identifying a region with the most homogeneous and lowest tracer uptake across subjects.

Q4: What are the key outcome measures obtained from a PRTM analysis of [11C]**GSK931145** data?

A4: The main outcome measure from a PRTM analysis is the non-displaceable binding potential (BPND). This parameter represents the ratio of the specifically bound radioligand to its non-displaceable concentration in the tissue at equilibrium. It is a sensitive measure of the density of available GlyT1 transporters.

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
High variability in BPND estimates across subjects or scans.	1. Inappropriate choice of the pseudo-reference region. 2. Inconsistent definition of the pseudo-reference region across subjects. 3. Subject motion during the PET scan.	1. Carefully evaluate different brain regions to identify the one with the lowest and most stable [11C]GSK931145 uptake. Consider using an automated anatomical labeling (AAL) atlas for consistent region-of-interest (ROI) definition. 2. Implement a standardized protocol for delineating the pseudo-reference region for all subjects. 3. Apply motion correction algorithms to the dynamic PET data.
Poor model fit to the time-activity curve (TAC) data.	1. The kinetic model assumptions are not being met for the chosen pseudo-reference region. 2. Noisy PET data due to low injected dose or short scan duration.	1. Investigate alternative pseudo-reference regions. 2. Ensure an adequate injected dose of [11C]GSK931145 and a sufficient scan duration to capture the tracer kinetics accurately. A scan duration of at least 90 minutes is recommended.[5]
Biased BPND estimates.	The level of specific binding in the pseudo-reference region is too high or variable.	While the PRTM is designed to correct for specific binding in the reference region, a region with very high binding will introduce more uncertainty. If possible, select a region with minimal specific binding.
Negative BPND values.	1. This can be a sign of a poor model fit or significant noise in the data. 2. An incorrect	1. Review the quality of the PET data and the model fit. Consider smoothing the data

assumption about the kinetics in the pseudo-reference region.

or using a more robust estimation method. 2. Re-evaluate the choice of the pseudo-reference region.

Experimental Protocols

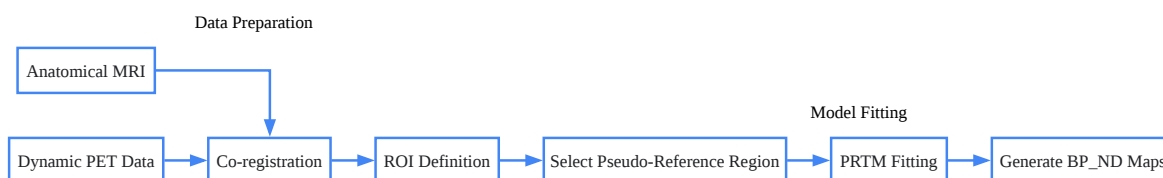
[11C]GSK931145 PET Imaging Protocol

This protocol is a general guideline based on published studies.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Researchers should adapt it to their specific scanner and research question.

- Subject Preparation:
 - Subjects should fast for at least 4 hours before the scan.
 - An intravenous catheter should be placed for radiotracer injection and, if applicable, blood sampling.
- Radiotracer Administration:
 - A bolus injection of [11C]**GSK931145** is administered intravenously.
 - The typical injected dose for human studies is around 304.22 ± 112.87 MBq.[\[5\]](#)
- PET Data Acquisition:
 - Dynamic PET scanning should commence simultaneously with the radiotracer injection.
 - A total scan duration of 90-120 minutes is recommended to adequately capture the tracer kinetics.[\[3\]](#)[\[5\]](#)
 - The data should be acquired in 3D mode and reconstructed using an appropriate algorithm (e.g., OSEM).
- Arterial Blood Sampling (for model validation, not routine PRTM):

- If validating the PRTM against a blood-based model, arterial blood samples should be collected throughout the scan to measure the parent radiotracer concentration in plasma.
- Metabolite analysis is crucial as [11C]**GSK931145** is metabolized over time. In humans, approximately $60 \pm 8\%$ of the radioligand remains intact in arterial plasma at 60 minutes post-injection.[5]

Pseudo-Reference Tissue Model (PRTM) Analysis Workflow



[Click to download full resolution via product page](#)

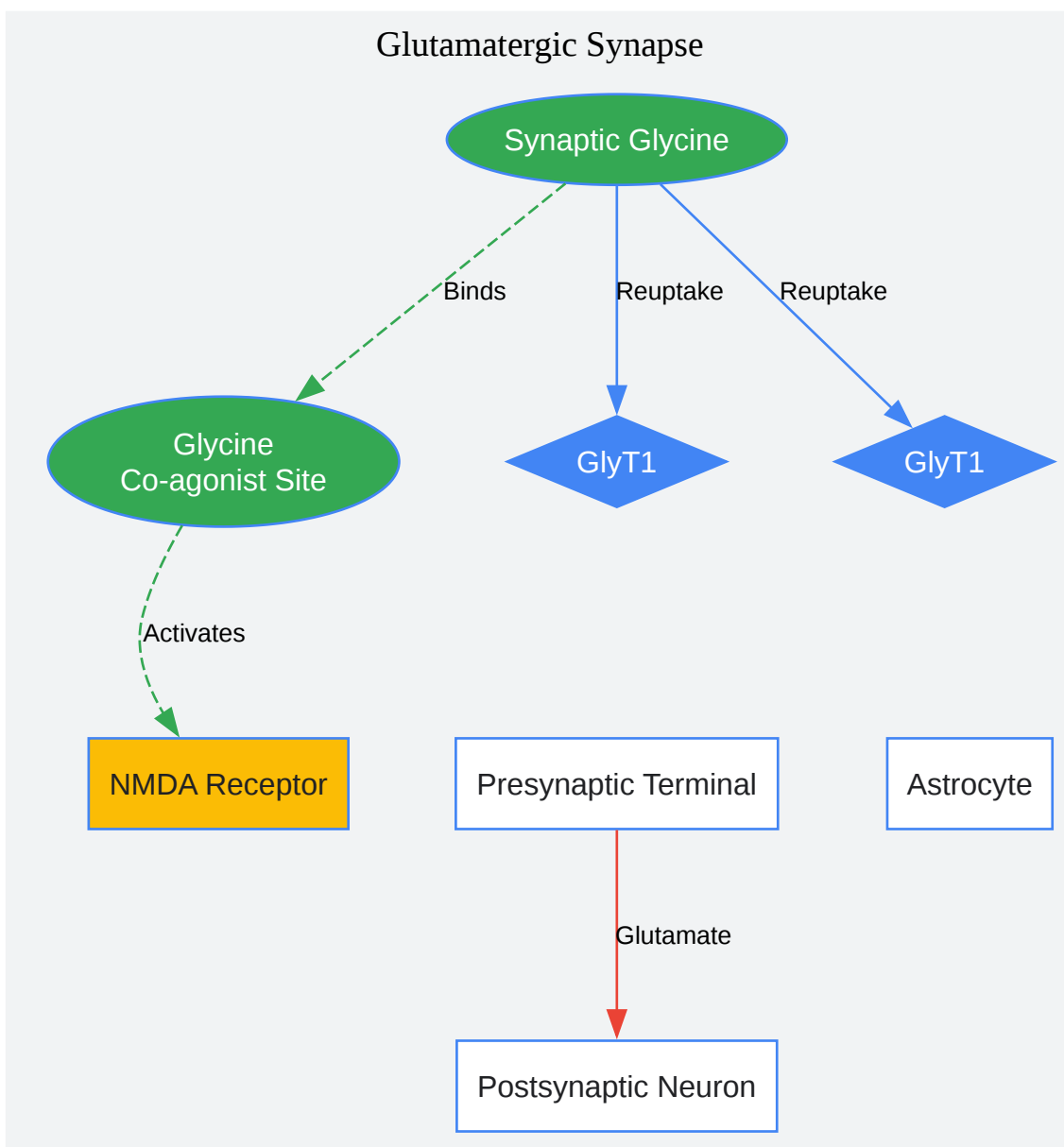
Caption: A simplified workflow for PRTM analysis of [11C]**GSK931145** PET data.

Quantitative Data Summary

Parameter	Value	Species	Kinetic Model	Reference
Test-Retest Variability (VT)	29-38%	Human	2-Tissue Compartment Model	[1][3]
Test-Retest Variability (BPND)	16-23%	Human	Pseudo-Reference Tissue Model	[1][3]
Binding Potential (BPND)	1.5 - 3	Primate	Homologous Competition	[1][2]
Intact Radioligand in Plasma (60 min p.i.)	60 ± 8%	Human	HPLC Analysis	[5]
Intact Radioligand in Plasma (60 min p.i.)	~30%	Baboon	HPLC Analysis	[5]

Visualizations

Glycine Transporter 1 (GlyT1) Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Role of GlyT1 in modulating NMDA receptor activity at a glutamatergic synapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The simplified reference tissue model: model assumption violations and their impact on binding potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11C-Labeled GSK931145 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Pseudo-Reference Tissue Models for [11C]GSK931145]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619026#optimizing-pseudo-reference-tissue-model-for-11c-gsk931145]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com